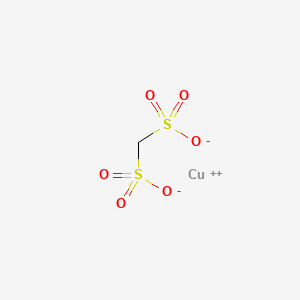

copper;methanedisulfonate

Description

However, methanedisulfonate-based compounds, such as methylene methanedisulfonate (MMDS), are extensively studied in electrochemical and materials science applications. Methanedisulfonate (CH₂(SO₃)₂²⁻) is a dianion with two sulfonate groups, enabling strong ionic interactions and stability in solutions. This section focuses on MMDS and related sulfonate compounds due to the absence of explicit data on copper methanedisulfonate.

Propriétés

Numéro CAS |

59044-28-9 |

|---|---|

Formule moléculaire |

CH2CuO6S2 |

Poids moléculaire |

237.7 g/mol |

Nom IUPAC |

copper;methanedisulfonate |

InChI |

InChI=1S/CH4O6S2.Cu/c2-8(3,4)1-9(5,6)7;/h1H2,(H,2,3,4)(H,5,6,7);/q;+2/p-2 |

Clé InChI |

BQYFJIGJGFIVEW-UHFFFAOYSA-L |

SMILES |

C(S(=O)(=O)[O-])S(=O)(=O)[O-].[Cu+2] |

SMILES canonique |

C(S(=O)(=O)[O-])S(=O)(=O)[O-].[Cu+2] |

Autres numéros CAS |

59044-28-9 |

Synonymes |

copper methionate copper-methionine complex lambcoppa |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of copper methanedisulfonate typically involves the reaction of copper salts with methanedisulfonic acid. One common method includes mixing methanesulfonic acid, phosphorus pentoxide, and an inert organic solvent, followed by the addition of concentrated sulfuric acid at controlled temperatures. The mixture is then heated and stirred to facilitate the reaction. After the initial reaction, a formaldehyde compound is added, and the reaction continues under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of copper methanedisulfonate follows similar synthetic routes but is optimized for large-scale operations. The process involves the use of continuous reactors and precise control of reaction parameters to ensure high yield and purity. The use of liquid sulfonating agents and the avoidance of organic solvents help in reducing impurities and improving the overall efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

Copper methanedisulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and reaction conditions.

Common Reagents and Conditions

Oxidation: Copper methanedisulfonate can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper oxides, while reduction reactions can produce copper metal or lower oxidation state copper compounds. Substitution reactions typically result in the formation of new copper complexes with different ligands .

Applications De Recherche Scientifique

Copper methanedisulfonate has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of copper methanedisulfonate involves its interaction with molecular targets and pathways within the system it is applied to. In electrochemical applications, the compound enhances the stability of the electrolyte by forming a protective layer on the electrode surface. This layer prevents the decomposition of the electrolyte and reduces the dissolution of active materials, thereby improving the overall performance of the device .

In biological systems, copper methanedisulfonate can interact with cellular components, leading to antimicrobial effects. The compound’s ability to generate reactive oxygen species and disrupt cellular processes is a key factor in its mechanism of action .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Methanedisulfonate derivatives are compared to other sulfur-containing additives and ionic compounds based on their electrochemical performance, colloidal stability, and industrial applications.

Table 1: Key Properties of Methanedisulfonate Derivatives vs. Similar Compounds

Electrochemical Performance in Batteries

- MMDS : In LiCoO₂/graphite batteries, MMDS (2% concentration) combined with vinylene carbonate (VC) reduces cell impedance by 50% and improves rate performance . It mitigates electrolyte decomposition at high voltages (>4.5 V) .

- 1,3-Propane Sultone (PS) : While PS enhances SEI stability, it generates sulfur-containing byproducts that deactivate catalysts, limiting its compatibility with high-energy cathodes .

Table 2: Cyclic Performance of LiMn₂O₄ Batteries with Additives

| Additive | Capacity Retention (200 cycles) | Charge Transfer Resistance (Ω) | Operating Temperature Stability |

|---|---|---|---|

| MMDS (2%) + VC (2%) | 92% | 15 Ω | Stable up to 60°C |

| PS (3%) | 85% | 25 Ω | Degrades above 50°C |

| None (Baseline) | 70% | 50 Ω | Unstable above 45°C |

Colloidal Stability in Ionic Clusters

Substitution of sulfonate groups or increasing inter-sulfonate distance reduces cluster durability .

Industrial and Market Trends

- MMDS Market : Global MMDS market size reached ~$xx million in 2020, primarily driven by demand for electrolyte additives (70% share) and drug intermediates (30% share). Key manufacturers include Fujian Chuangxin and Hubei Chushengwei Chemistry .

- Competitors : PS dominates the SEI additive market due to lower production costs, but MMDS is gaining traction in high-voltage applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.